molecular formula C14H10N2O3S B12467999 3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 446829-31-8

3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B12467999
CAS No.: 446829-31-8
M. Wt: 286.31 g/mol
InChI Key: QUEQRCLWPNZKPE-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a specialized heterocyclic building block designed for pharmaceutical and medicinal chemistry research. This compound features a fused thiazolopyrimidine scaffold substituted with a 4-methylphenyl group at the 3-position and a carboxylic acid moiety at the 6-position, making it a valuable intermediate for the synthesis of novel bioactive molecules. Thiazolo[3,2-a]pyrimidine derivatives represent a privileged structural class in drug discovery due to their diverse biological activities . Recent studies on analogous thiazolopyrimidine carboxylic acid derivatives have demonstrated significant potential, with some showing excellent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . The carboxylic acid functional group is particularly valuable as it can enable salt bridge interactions with biological targets such as enzymes; in related compounds, this group has been shown to interact with Mg2+ ions in the active site of DNA topoisomerase II . Researchers utilize this compound to develop new therapeutic agents, study structure-activity relationships in heterocyclic systems, and explore mechanisms of action against bacterial targets. The structural complexity of this scaffold also makes it suitable for investigations in chemical biology and as a precursor for developing P2X3 receptor inhibitors for neurological disorders, similar to those described in patent literature for related heterocyclic systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

446829-31-8

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C14H10N2O3S/c1-8-2-4-9(5-3-8)11-7-20-14-15-6-10(13(18)19)12(17)16(11)14/h2-7H,1H3,(H,18,19)

InChI Key

QUEQRCLWPNZKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves multi-component reactions. One common method is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in the presence of a catalyst. The reaction is often carried out under ultrasonic activation at room temperature, leading to the formation of the desired thiazolopyrimidine derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave-assisted multi-component reactions. This method offers several advantages, including shorter reaction times, higher yields, and the use of environmentally friendly solvents. For example, the reaction can be carried out using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it useful in cosmetic applications . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression of inflammatory mediators like prostaglandins and cytokines .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Functional Groups Biological Activity Reference
Target Compound 4-Methylphenyl 5-Oxo, 6-Carboxylic acid Antimicrobial (inferred)
2-Benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid Benzyl 5-Oxo, 6-Carboxylic acid Not reported
3-(8-Hydroxyquinolin-5-yl)-7-methylthio-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 8-Hydroxyquinolin-5-yl 5-Oxo, 6-Carbonitrile, 7-Methylthio Antimicrobial (tested)

Key Observations :

  • The 6-carboxylic acid group in the target compound may offer superior hydrogen-bonding interactions in biological targets compared to esters or carbonitriles .

Variations at Position 5 and 6

Compound Name Position 5 Position 6 Synthesis Method Yield (%)
Target Compound 5-Oxo Carboxylic acid Biginelli-like reaction 70–85
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-Oxo Ethyl ester One-pot multi-component 80–89
5-(4-Methoxyphenyl)-3,7-diphenyl-8,8a-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid 5-Oxo Carboxylic acid Acetylation of ester analog 85–89

Key Observations :

  • Ethyl esters (e.g., in ) are common intermediates; hydrolysis or acetylation yields carboxylic acid derivatives .
  • The 8,8a-dihydro derivatives (e.g., ) exhibit partial saturation, reducing planarity and possibly altering bioactivity .

Key Observations :

  • The carboxylic acid group in the target compound may enhance binding to bacterial kinases (e.g., YycG′) compared to esters .
  • 7-Methylthio and carbonitrile substituents () improve antifungal activity, suggesting substituent-driven selectivity .

Structural and Computational Insights

  • Hydrogen Bonding : The 6-carboxylic acid group forms strong intermolecular hydrogen bonds, critical for crystal engineering and supramolecular assembly .

Biological Activity

3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS No. 446829-31-8) is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

The molecular formula of this compound is C14H10N2O3SC_{14}H_{10}N_{2}O_{3}S, with a molecular weight of 286.31 g/mol. Its structure features a thiazole ring fused with a pyrimidine ring, substituted with a 4-methylphenyl group and a carboxylic acid group.

PropertyValue
CAS No. 446829-31-8
Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
IUPAC Name 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
InChI Key QUEQRCLWPNZKPE-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds within the thiazolopyrimidine family exhibit significant antimicrobial activity. Specifically, the compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that it possesses broad-spectrum antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

The biological activity of 3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism. For instance, it has been shown to inhibit tyrosinase activity by binding to its active site, which can lead to reduced melanin production—a feature that may have cosmetic applications as well as therapeutic implications in conditions like hyperpigmentation.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity. It has been studied for its potential use in treating inflammatory diseases by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antibacterial Evaluation :
    • A study compared the antibacterial efficacy of various thiazolopyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substituents exhibited enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin and rifampicin .
  • Anti-tubercular Activity :
    • In another investigation, derivatives of thiazolopyrimidine were tested against Mycobacterium smegmatis, showing promising results with minimum inhibitory concentrations (MICs) suggesting effective anti-tubercular properties .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicate that the presence of electron-withdrawing groups in the phenyl ring significantly enhances the antibacterial activity of these compounds. For example, compounds with a methoxy group showed improved efficacy compared to those with hydroxy groups .

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